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Compound of Interest

Compound Name: BMS 214428

CAS No.: 216508-01-9

Cat. No.: B606223

Get Quote

Targeted Modulation of the Melanin-Concentrating
Hormone Receptor 1 (MCH-R1)[1]
Executive Summary
BMS-214428 (CAS 216508-01-9) is a potent, non-peptide antagonist of the Melanin-

Concentrating Hormone Receptor 1 (MCH-R1). Originally developed within the Bristol-Myers

Squibb metabolic disease program, this compound represents a critical tool for interrogating

the central regulation of energy homeostasis, feeding behavior, and anxiety.

Unlike early peptide-based tools, BMS-214428 utilizes a dihydropyridine core, conferring it with

distinct lipophilicity and membrane permeability characteristics essential for targeting central

nervous system (CNS) GPCRs. This guide outlines the physicochemical specifications,

mechanistic signaling pathways, and validated protocols for in vitro and in vivo application.

Chemical & Physical Specifications
The following data is curated for analytical verification and formulation stability.
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Parameter Specification

Compound Name BMS-214428

CAS Number 216508-01-9

Chemical Name

3,5-Pyridinedicarboxylic acid, 4-[3-[[[[3-[4-

(phenyl)piperidin-1-

yl]propyl]amino]cyanoimino]methyl]amino]pheny

l]-1,4-dihydro-2,6-dimethyl-, dimethyl ester

Molecular Formula C₃₃H₄₀N₆O₄

Molecular Weight 584.71 g/mol

Appearance Off-white to pale yellow solid

Solubility DMSO: Soluble (>10 mM); Water: Insoluble

Storage -20°C (Desiccated); Protect from light

Stability
Stable for >2 years at -20°C as a solid; <1

month in solution at -80°C

Scientist’s Note: The dihydropyridine core is sensitive to oxidation (aromatization) upon

prolonged exposure to light and air. Always reconstitute in degassed, anhydrous DMSO and

store aliquots at -80°C.

Mechanistic Profile & Signaling Pathway
BMS-214428 functions as an orthosteric antagonist at the MCH-R1, a G-protein coupled

receptor (GPCR) predominantly expressed in the lateral hypothalamus.

Mechanism of Action
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Endogenous MCH signaling typically couples through G_i/o (inhibiting cAMP) and G_q

(increasing intracellular Ca²⁺). BMS-214428 blocks these cascades, preventing the orexigenic

(appetite-stimulating) and anxiogenic effects of MCH.

Diagram 1: MCH-R1 Antagonism Pathway
This diagram illustrates the blockade of downstream effectors by BMS-214428.
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Figure 1:BMS-214428 competitively binds MCH-R1, preventing G-protein coupling and

downstream calcium mobilization.

Experimental Best Practices (Self-Validating
Protocols)
As a Senior Scientist, I emphasize that "trust but verify" is the golden rule. The following

protocols include built-in validation steps to ensure data integrity.

A. In Vitro: Calcium Flux Assay (Functional Validation)
This assay confirms the antagonist potency (IC50) of BMS-214428 against MCH-induced

calcium release.

Reagents:

HEK293 cells stably expressing human MCH-R1.

FLIPR Calcium 6 Assay Kit (Molecular Devices).

Agonist: MCH (100 nM final).

Antagonist: BMS-214428 (Serial dilution: 10 µM to 0.1 nM).

Protocol:

Seeding: Plate cells in 384-well black/clear plates (15,000 cells/well) 24h prior.

Dye Loading: Incubate cells with Calcium 6 dye for 2 hours at 37°C.

Pre-incubation (Critical Step): Add BMS-214428 (or vehicle DMSO) 30 minutes before

agonist addition. This allows equilibrium binding.

Stimulation: Inject MCH (EC80 concentration) via automated liquid handler.

Readout: Measure fluorescence intensity (Ex 485nm / Em 525nm) for 120 seconds.

Validation Criteria:
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Z-Factor: Must be > 0.5 for the plate to be valid.

Reference Control: Run a known antagonist (e.g., SNAP-94847) in parallel.

Expected Result: BMS-214428 should inhibit Ca²⁺ flux with an IC50 in the low nanomolar

range (<100 nM).

B. In Vivo: Diet-Induced Obesity (DIO) Model
To assess metabolic efficacy, oral bioavailability and CNS penetration are key.

Formulation:

Vehicle: 10% DMSO / 10% Tween-80 / 80% Water (or 0.5% Methylcellulose).

Preparation: Dissolve BMS-214428 in DMSO first, then slowly add surfactant and water

while vortexing to avoid precipitation.

Diagram 2: In Vivo Experimental Workflow This workflow ensures statistical power and proper

controls.
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Figure 2:Standardized workflow for assessing anti-obesity efficacy in DIO mice.

Troubleshooting & FAQs
Q: The compound precipitated upon adding water to the DMSO stock.
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A: This is common with lipophilic dihydropyridines. Solution: Use a co-solvent system.[1] Add

Tween-80 or Cremophor EL to the DMSO stock before adding the aqueous phase. Warm the

solution to 37°C during formulation.

Q: We observe high variability in IC50 values.

A: Check your incubation time. GPCR antagonists with high affinity often have slow off-rates.

Ensure the 30-minute pre-incubation step is strictly followed to reach equilibrium.

Q: Is this compound suitable for chronic dosing?

A: Yes, but be aware of potential CYP450 induction (common in this chemical class) which

can alter pharmacokinetics over time. For studies >7 days, collect plasma samples to verify

exposure levels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2023/py/d2py01487d
https://pubmed.ncbi.nlm.nih.gov/24924101/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11608246/
https://pubmed.ncbi.nlm.nih.gov/16839761/
https://www.drugfuture.com/gsrs/substancebrowse-b
https://www.benchchem.com/product/b606223?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606223?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Cosolvent effects on the structure and thermoresponse of a polymer brush: PNIPAM in
DMSO–water mixtures - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

2. Recent patents on novel MCH1 receptor antagonists as potential anti-obesity drugs -
PubMed [pubmed.ncbi.nlm.nih.gov]

3. Structural insights into physiological activation and antagonism of melanin-concentrating
hormone receptor MCHR1 - PMC [pmc.ncbi.nlm.nih.gov]

4. SAR of biphenyl carboxamide ligands of the human melanin-concentrating hormone
receptor 1 (MCH R1): discovery of antagonist SB-568849 - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. FDA全球物质登记数据库-B [drugfuture.com]

To cite this document: BenchChem. [Technical Guide: BMS-214428 (CAS 216508-01-9)].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606223/docs#technical-guide-bms-214428-cas-
216508-01-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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